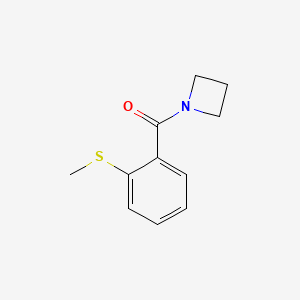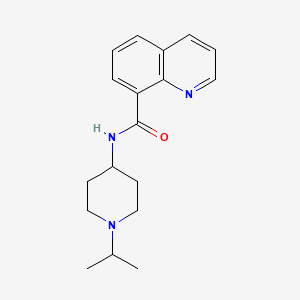
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and chemical biology. This compound is also known by its chemical name, CMI-392, and has been synthesized through various methods to explore its properties and potential applications.
作用机制
The mechanism of action of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone involves the inhibition of specific enzymes, which leads to the modulation of various cellular processes. For example, inhibition of certain kinases may lead to the suppression of cell proliferation and induction of apoptosis, which is a programmed cell death process. This mechanism of action has been studied extensively to understand the potential applications of this compound in drug discovery and development.
Biochemical and Physiological Effects:
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been found to exhibit various biochemical and physiological effects, which are dependent on the specific enzymes that it inhibits. For example, inhibition of certain kinases may lead to the suppression of cell proliferation and induction of apoptosis, while inhibition of certain phosphatases may lead to the activation of specific signaling pathways. These effects have been studied extensively to understand the potential applications of this compound in various areas of scientific research.
实验室实验的优点和局限性
The advantages of using (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone in lab experiments include its high potency and selectivity towards specific enzymes, which makes it an ideal tool for studying various cellular processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
未来方向
There are several future directions for the study of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone, including the exploration of its potential applications in drug discovery and development. For example, further studies may focus on optimizing the synthesis of this compound to obtain higher yields and purity, as well as exploring its potential as a drug candidate for the treatment of various diseases. Additionally, studies may focus on the development of new analogs of this compound to improve its potency and selectivity towards specific enzymes.
合成方法
The synthesis of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been achieved through different methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Buchwald-Hartwig amination. These methods have been optimized to obtain high yields and purity of the compound.
科学研究应用
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes, including kinases and phosphatases, which are involved in various cellular processes such as cell signaling, proliferation, and differentiation. This has led to the exploration of this compound as a potential drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
属性
IUPAC Name |
(4-chloropyridin-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-11-5-7-16-12(9-11)14(18)17-8-6-10-3-1-2-4-13(10)17/h1-5,7,9H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZPRQUAJYDBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)

![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)
![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)





